molecular formula C20H24O6 B1246797 Chaetoquadrin B

Chaetoquadrin B

Cat. No. B1246797
M. Wt: 360.4 g/mol
InChI Key: MHQCFVVDBXCFCK-SKNNYEEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetoquadrin B is a natural product found in Collariella quadrangulata with data available.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Chaetoquadrin B, along with other chaetoquadrins, has garnered attention in medicinal chemistry, particularly for its potential as a monoamine oxidase (MAO) inhibitor. The first total synthesis of chaetoquadrins H and I, which are related to chaetoquadrin B, has been achieved. This synthesis is crucial for medicinal chemistry programs focusing on chaetoquadrin natural products due to their potent mouse liver MAO inhibitory activity (Kim et al., 2013).

Biological Evaluation and Natural Product Research

  • A study focused on monoamine oxidase inhibitory activity in Chaetomium quadrangulatum, which produces chaetoquadrins, identified six new constituents, including chaetoquadrins F-K. This research is significant for understanding the biological activities and potential therapeutic applications of these natural products (Fujimoto et al., 2003).

Antifungal and Antioxidant Properties

  • Chaetoquadrin B, as part of a group of aromatic polyketide metabolites, has been isolated from Chaetomium seminudum. These compounds, including chaetoquadrin J, were evaluated for their antifungal and antioxidant activities, showcasing their potential in treating phytopathogenic fungi and as antioxidants (Li et al., 2015).

Implications in Neurodegenerative Diseases

  • Chaetoquadrin B and related compounds are being studied for their potential effects on neurological conditions. Although not directly about Chaetoquadrin B, research on Chorea-Acanthocytosis, a neurodegenerative disease, shows the importance of studying compounds like chaetoquadrins that might impact neurodegenerative pathophysiology (Peikert et al., 2021).

Molecular Mechanisms in Cancer

  • Chaetoquadrin B, as part of the chaetoglobosin family, has been implicated in studies related to cancer. While not directly involving Chaetoquadrin B, research on chaetoglobosins demonstrates the potential of these compounds in cancer treatment, such as their cytotoxic effects and targeting of the cytoskeleton in cancer cells (Knudsen et al., 2014).

properties

Product Name

Chaetoquadrin B

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

(2R,3R,4'S,6'S)-4'-hydroxy-5-methoxy-3,6',8-trimethylspiro[3,4-dihydropyrano[2,3-f]chromene-2,2'-oxane]-10-one

InChI

InChI=1S/C20H24O6/c1-10-5-14-16(23-4)8-17-18(15(22)7-11(2)24-17)19(14)26-20(10)9-13(21)6-12(3)25-20/h7-8,10,12-13,21H,5-6,9H2,1-4H3/t10-,12+,13+,20-/m1/s1

InChI Key

MHQCFVVDBXCFCK-SKNNYEEJSA-N

Isomeric SMILES

C[C@H]1C[C@@H](C[C@]2(O1)[C@@H](CC3=C(C=C4C(=C3O2)C(=O)C=C(O4)C)OC)C)O

Canonical SMILES

CC1CC(CC2(O1)C(CC3=C(C=C4C(=C3O2)C(=O)C=C(O4)C)OC)C)O

synonyms

chaetoquadrin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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